4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine
Overview
Description
4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine is a member of the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .
Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific synthetic strategies and approaches used .
Scientific Research Applications
Synthesis of New Polyheterocyclic Ring Systems
4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine serves as a precursor for constructing new polyheterocyclic ring systems. It has been involved in reactions with 4-substituted arylidene malononitriles and ethyl acetoacetate to furnish pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. These synthesized pyrazolo[3,4-b]pyridine-based heterocycles have shown in vitro antibacterial properties, highlighting their potential in developing new antimicrobial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Biomedical Applications
Pyrazolo[3,4-b]pyridines, including derivatives of 4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine, have been studied for their biomedical applications. These compounds, presenting two possible tautomeric forms (the 1H- and 2H-isomers), have been included in over 5500 references, including 2400 patents, signifying their vast potential in biomedical fields. The diversity of the substituents present at positions N1, C3, C4, C5, and C6, along with the synthetic methods used for their synthesis, underscores their significance in drug design and therapeutic applications (Donaire-Arias et al., 2022).
Advanced Material Synthesis
The compound has also found applications in the synthesis of advanced materials. For instance, a new bifunctional chelate intermediate of time-resolved fluorescence immunoassay was prepared from a derivative of 4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine. This showcases the compound's utility in creating high-precision diagnostic tools, emphasizing its role in enhancing fluorescence-based assays and potentially improving the sensitivity and specificity of diagnostic tests (Pang Li-hua, 2009).
Drug Precursor Applications
Moreover, the compound's derivatives have been recognized as promising drug precursors. The synthesis of new fluorine-containing pyrazolo[3,4-b]pyridinones has been developed, indicating the role of 4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine in the creation of novel pharmaceutical agents. These findings suggest its importance in drug discovery, particularly in the search for compounds with enhanced pharmacokinetic properties (Golubev et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-7-5(8)2-9-3-6(7)11-10-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAJKJUGGXUVJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN=CC2=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261555 | |
Record name | 4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine | |
CAS RN |
1234616-30-8 | |
Record name | 4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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